molecular formula C12H12N2O4 B2731436 3-amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 159109-08-7

3-amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B2731436
CAS RN: 159109-08-7
M. Wt: 248.238
InChI Key: TWTSVOCADGGDHL-UHFFFAOYSA-N
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Description

3-amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione , also known by its chemical name 3,4-Dimethoxyphenethylamine (DMPEA) , belongs to the phenethylamine class of compounds. It serves as an analogue of the major human neurotransmitter dopamine, where the hydroxy groups at positions 3 and 4 have been replaced with methoxy groups. Notably, DMPEA is closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine .


Synthesis Analysis

Several synthetic routes exist for DMPEA. One of the earliest methods, reported by Pictet and Finkelstein, involves a multi-step sequence starting from vanillin. A shorter synthesis, proposed by Shulgin and Shulgin, provides a more efficient route . The steps include the conversion of 3,4-dimethoxybenzaldehyde (veratraldehyde) to 3,4-dimethoxyphenethylamine.


Molecular Structure Analysis

The molecular formula of DMPEA is C₁₀H₁₅NO₂ , with a molar mass of approximately 181.23 g/mol. Its structure consists of a phenethylamine backbone with two methoxy groups (OCH₃) attached to the phenyl ring at positions 3 and 4. The amino group (NH₂) is located at the end of the ethyl chain .


Chemical Reactions Analysis

DMPEA exhibits some activity as a monoamine oxidase inhibitor (MAOI). Its interactions with enzymes involved in neurotransmitter metabolism contribute to its pharmacological effects .

properties

IUPAC Name

3-amino-4-(3,4-dimethoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-7-4-3-6(5-8(7)18-2)9-10(13)12(16)14-11(9)15/h3-5H,1-2H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTSVOCADGGDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)NC2=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione

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